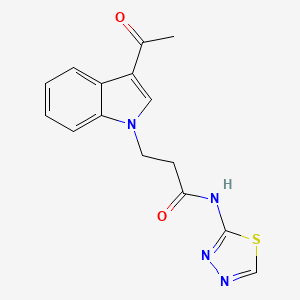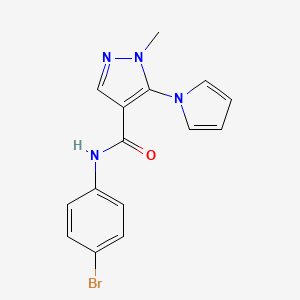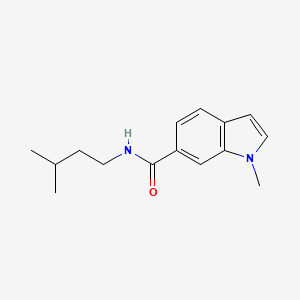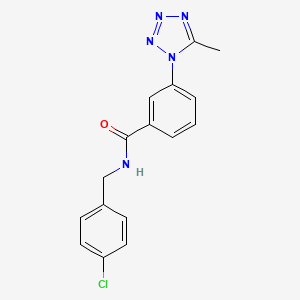![molecular formula C17H14N4O3S2 B12179791 N-[4-methoxy-3-(1H-pyrrol-1-yl)phenyl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B12179791.png)
N-[4-methoxy-3-(1H-pyrrol-1-yl)phenyl]-2,1,3-benzothiadiazole-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-methoxy-3-(1H-pyrrol-1-yl)phenyl]-2,1,3-benzothiadiazole-4-sulfonamide is a complex organic compound that features a combination of pyrrole, benzothiadiazole, and sulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-methoxy-3-(1H-pyrrol-1-yl)phenyl]-2,1,3-benzothiadiazole-4-sulfonamide typically involves multiple steps. One common approach includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the Benzothiadiazole Moiety: The benzothiadiazole ring can be introduced through a cyclization reaction involving a suitable precursor such as o-phenylenediamine and a sulfonyl chloride.
Coupling Reactions: The final step involves coupling the pyrrole and benzothiadiazole moieties using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-[4-methoxy-3-(1H-pyrrol-1-yl)phenyl]-2,1,3-benzothiadiazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane at room temperature.
Reduction: Tin(II) chloride in ethanol under reflux.
Substitution: Halogenation using N-bromosuccinimide (NBS) in acetonitrile.
Major Products
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-[4-methoxy-3-(1H-pyrrol-1-yl)phenyl]-2,1,3-benzothiadiazole-4-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Biological Studies: It serves as a probe in studying enzyme mechanisms and protein-ligand interactions.
Industrial Applications: The compound is used in the synthesis of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of N-[4-methoxy-3-(1H-pyrrol-1-yl)phenyl]-2,1,3-benzothiadiazole-4-sulfonamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound inhibits enzymes such as cyclooxygenase and kinase, which play crucial roles in cellular signaling pathways.
Protein Binding: It binds to proteins, altering their conformation and activity, which can lead to therapeutic effects in diseases like cancer and inflammation.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Similar to indole derivatives, which also possess a fused ring system and exhibit diverse biological activities.
Pyrrole Derivatives: Compounds like 4-(3-phenyl-4-(3,4,5-trimethoxybenzoyl)-1H-pyrrol-1-yl)benzenesulfonamide, which share the pyrrole and sulfonamide moieties.
Uniqueness
N-[4-methoxy-3-(1H-pyrrol-1-yl)phenyl]-2,1,3-benzothiadiazole-4-sulfonamide is unique due to the combination of its structural features, which confer distinct electronic properties and biological activities. Its ability to act as both an enzyme inhibitor and a material for electronic applications sets it apart from other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C17H14N4O3S2 |
|---|---|
Molecular Weight |
386.5 g/mol |
IUPAC Name |
N-(4-methoxy-3-pyrrol-1-ylphenyl)-2,1,3-benzothiadiazole-4-sulfonamide |
InChI |
InChI=1S/C17H14N4O3S2/c1-24-15-8-7-12(11-14(15)21-9-2-3-10-21)20-26(22,23)16-6-4-5-13-17(16)19-25-18-13/h2-11,20H,1H3 |
InChI Key |
IWEBTVHAOCSQAF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=CC3=NSN=C32)N4C=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-2-(1-oxophthalazin-2(1H)-yl)acetamide](/img/structure/B12179713.png)
![3-methyl-N-(pyridin-2-yl)-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide](/img/structure/B12179720.png)


![N-[(1-ethylpyrrolidin-2-yl)methyl]-3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanamide](/img/structure/B12179731.png)

![4-(4,5-dimethyl-1,3-thiazol-2-yl)-5-imino-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-3-ol](/img/structure/B12179739.png)
![N-(2-{[(4-methoxyphenyl)sulfonyl]amino}ethyl)-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B12179748.png)

![N-[3-(1,3-benzothiazol-2-yl)-1-(2-methoxyethyl)-4,5-dimethyl-1H-pyrrol-2-yl]-2,2-dimethylpropanamide](/img/structure/B12179759.png)

![N-[4,5-dimethyl-3-(phenylsulfonyl)-1-propyl-1H-pyrrol-2-yl]propanamide](/img/structure/B12179768.png)


